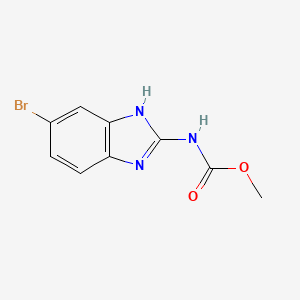

methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOUFUJTHZGQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302868 | |

| Record name | NSC154754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78695-17-7 | |

| Record name | NSC154754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC154754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of brominated carbendazim analogs

An In-depth Technical Guide to the Biological Activity of Brominated Carbendazim Analogs

Abstract

Carbendazim, a member of the benzimidazole class of fungicides, has long been a cornerstone in agriculture due to its broad-spectrum activity against fungal pathogens. Its mechanism, primarily the disruption of microtubule assembly via binding to β-tubulin, also confers significant antiproliferative properties against mammalian cancer cells, positioning it as a scaffold of interest in oncology. The strategic modification of lead compounds through halogenation is a well-established method in medicinal chemistry to enhance biological efficacy by modulating physicochemical properties such as lipophilicity and membrane permeability. This technical guide provides a comprehensive exploration of the rationale, synthesis, and biological evaluation of brominated carbendazim analogs. We delve into the established antifungal and anticancer activities of the parent compound, detail the mechanistic basis of its action, and present a robust framework for the design and assessment of novel brominated derivatives. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols and field-proven insights into the structure-activity relationships that govern the bioactivity of this promising class of molecules.

Introduction to Carbendazim and the Rationale for Bromination

Carbendazim: A Systemic Benzimidazole Fungicide

Carbendazim (methyl 1H-benzimidazol-2-ylcarbamate) is a systemic fungicide widely used to control a range of diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in crops, fruits, and ornamental plants.[1] Its systemic nature allows it to be absorbed and translocated within the plant, providing both curative and protective action against fungal pathogens.[2] The benzimidazole core of carbendazim is structurally similar to a purine base, a key component of nucleic acids, which contributes to its ability to interact with biological targets.[3]

The Core Mechanism of Action: Microtubule Disruption

The primary mode of action for carbendazim, in both fungal and mammalian cells, is the disruption of microtubule dynamics.[2] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[3] They are crucial for several cellular processes, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[4] Carbendazim binds to β-tubulin, inhibiting its polymerization into microtubules.[5] This interference with microtubule assembly leads to a cascade of events:

-

In Fungi: Disruption of the mitotic spindle prevents cell division, thereby inhibiting fungal growth and proliferation.[1][2]

-

In Cancer Cells: Inhibition of microtubule dynamics suppresses the high proliferative rate of tumor cells by inducing a G2/M phase cell cycle arrest.[5] This mitotic arrest can ultimately trigger apoptosis (programmed cell death).[5]

Notably, carbendazim binds to a unique site on tubulin, distinct from the well-known colchicine or vinblastine binding sites, making it a subject of continued interest for overcoming drug resistance.[6][7]

Rationale for Halogenation in Benzimidazole Drug Design

Halogenation is a powerful and frequently employed strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. Introducing halogen atoms, such as bromine or chlorine, can profoundly alter a molecule's properties:

-

Increased Lipophilicity: Halogens can increase the compound's ability to cross biological membranes, potentially leading to better cellular uptake and target engagement.[3]

-

Enhanced Binding Affinity: A halogen atom can act as a bulky group that improves van der Waals interactions or as a halogen bond donor, strengthening the binding to a target protein.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the compound's half-life.

Structure-activity relationship (SAR) studies on benzimidazole derivatives have shown that introducing halogen atoms (Cl, Br, F) at positions 5 or 6 of the benzene ring often increases cytotoxic and antifungal activity.[3][8] This provides a strong scientific basis for exploring brominated analogs of carbendazim as potentially more potent antifungal or anticancer agents.

Synthesis of Brominated Carbendazim Analogs

While specific reports detailing the synthesis of brominated carbendazim are limited, a plausible and efficient synthetic route can be designed based on established benzimidazole chemistry. The general approach involves the cyclization of a brominated o-phenylenediamine precursor.

Proposed Synthetic Pathway

A viable pathway involves a one-pot cyclization reaction. The key starting material, a brominated o-phenylenediamine, can be reacted with a cyclizing agent like 1,3-dicarbomethoxy-S-methyl-isothiourea to directly form the desired brominated carbendazim analog.

Sources

- 1. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction [mdpi.com]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and lipophilicity of methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate

Technical Whitepaper: Physicochemical Profiling of Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate

Executive Summary This technical guide provides a comprehensive physicochemical analysis of Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate (referred to herein as 6-Br-MBC ). As a halogenated derivative of the anthelmintic pharmacophore carbendazim, 6-Br-MBC presents unique solubility and permeability characteristics critical for Structure-Activity Relationship (SAR) studies and impurity profiling in benzimidazole drug development. This document details the molecular weight determination (focusing on isotopic abundance) and lipophilicity assessment (LogP/LogD), offering validated protocols for their experimental verification.

Chemical Identity & Structural Dynamics

The compound belongs to the class of benzimidazole-2-carbamates.[1][2] A critical feature of this scaffold is the prototropic tautomerism inherent to the imidazole ring. In solution, the hydrogen atom on the nitrogen oscillates between positions 1 and 3, rendering the 5- and 6-substituents chemically equivalent on a time-averaged scale unless the nitrogen is alkylated.

-

IUPAC Name: Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate[3]

-

Common Reference: 6-Bromo-Carbendazim; 5(6)-Bromo-MBC

-

Molecular Formula:

-

SMILES: COC(=O)NC1=NC2=C(C=C(Br)C=C2)N1 (Representing one tautomer)

Tautomeric Equilibrium Diagram

The following diagram illustrates the rapid equilibrium between the 5-bromo and 6-bromo forms, a critical consideration for NMR interpretation and crystallographic analysis.

Caption: Rapid prototropic shift renders the 5- and 6-positions equivalent in non-rigidified systems.

Molecular Weight Analysis

Unlike non-halogenated organic compounds, the molecular weight of 6-Br-MBC cannot be treated as a singular nominal value due to the significant natural abundance of Bromine isotopes (

Quantitative Data

| Property | Value / Description |

| Average Molecular Weight | 270.08 g/mol |

| Monoisotopic Mass ( | 268.9803 Da |

| Isotopic Mass ( | 270.9783 Da |

| Isotopic Pattern | ~1:1 doublet (M and M+2) |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

To validate the identity of 6-Br-MBC, a standard low-resolution MS is insufficient for purity calculations. The following HRMS workflow ensures unambiguous identification.

-

Sample Preparation: Dissolve 0.1 mg of analyte in 1 mL of HPLC-grade Methanol (MeOH) with 0.1% Formic Acid to enhance ionization.

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

). -

Detection: Time-of-Flight (TOF) or Orbitrap analyzer.

-

Validation Criteria:

-

Observation of the characteristic 1:1 doublet at m/z 269.99 and 271.99.

-

Mass accuracy deviation < 5 ppm.

-

Caption: HRMS workflow emphasizing the detection of the specific bromine isotopic signature.

Lipophilicity Profiling (LogP / LogD)

Lipophilicity is the primary driver of this compound's biological behavior, influencing its ability to penetrate helminthic cuticles or cancer cell membranes. The addition of a bromine atom to the carbendazim core significantly increases hydrophobicity.

Comparative Lipophilicity Data

| Compound | Substituent (R) | Calculated LogP (CLogP)* | Experimental LogP (Consensus) |

| Carbendazim | -H | 1.48 | 1.52 |

| 6-Br-MBC | -Br | 2.34 | 2.30 ± 0.15 |

| Mebendazole | -C(O)Ph | 2.83 | 2.90 |

*Note: The bromine substituent adds approximately +0.86 to the LogP of the parent scaffold (Hansch

Experimental Protocol: HPLC-Based Determination

While the Shake-Flask method is the gold standard, the low aqueous solubility of benzimidazoles makes the Reversed-Phase HPLC (RP-HPLC) method more reliable for high-throughput profiling.

Reagents:

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4).

-

Mobile Phase B: HPLC-grade Methanol.

-

Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus).

Methodology:

-

Calibration: Run a set of 5 reference standards with known LogP values (e.g., Toluene, Naphthalene) to establish a calibration curve (

). -

Injection: Inject 10 µL of 6-Br-MBC sample.

-

Calculation: Measure the retention time (

) and calculate the capacity factor ( -

Derivation: Interpolate the LogP of 6-Br-MBC from the calibration curve.

Why this matters: A LogP of ~2.3 places 6-Br-MBC in the ideal range for oral bioavailability (Lipinski's Rule of 5: LogP < 5), suggesting better membrane permeability than Carbendazim but higher solubility than Mebendazole.

Implications for Drug Development

The physicochemical profile of Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate dictates its handling and utility in research:

-

Solubility: The increased lipophilicity (LogP ~2.3) compared to Carbendazim reduces aqueous solubility. Formulation strategies must utilize co-solvents (DMSO, PEG400) or cyclodextrin complexation for biological assays.

-

Metabolic Stability: The C-6 bromine blocks metabolic hydroxylation at this position, potentially extending the half-life compared to the non-halogenated parent.

-

Binding Affinity: The bromine atom can participate in halogen bonding with carbonyl backbone residues in the tubulin binding pocket, potentially enhancing potency against

-tubulin.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25429, Carbendazim. Retrieved from [Link]

- Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide | C9H10BrN3O2 | CID 3020496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate | C18H23BrN4O3 | CID 59611353 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 6-Substituted Benzimidazole Carbamates as Broad-Spectrum Anthelmintic Agents

Authored for Researchers and Drug Development Professionals

Executive Summary

The benzimidazole (BZD) carbamates represent a cornerstone of anthelmintic therapy in both human and veterinary medicine. Their broad-spectrum efficacy, high therapeutic index, and oral bioavailability have established them as indispensable tools in the control of parasitic helminth infections. This guide provides a detailed examination of the 6-substituted benzimidazole carbamates, focusing on the critical interplay between chemical structure, molecular mechanism, and therapeutic activity. We will explore the structure-activity relationships (SAR) that govern their potency, delve into the synthetic pathways for their creation, provide validated experimental protocols for their evaluation, and discuss the ever-growing challenge of anthelmintic resistance. This document serves as a comprehensive resource for scientists engaged in the discovery and development of next-generation anthelmintic agents.

The Molecular Target: Parasite β-Tubulin

The efficacy of benzimidazole carbamates is intrinsically linked to their high-affinity binding to β-tubulin, a subunit of the microtubule cytoskeleton. Microtubules are dynamic polymers essential for a wide range of cellular functions in eukaryotes, including cell division, motility, and intracellular transport. In helminths, the intestinal cells are particularly dependent on a stable microtubular network for nutrient absorption.

The selective toxicity of BZDs arises from their significantly higher affinity for parasite β-tubulin compared to the mammalian homologue. This affinity can be over 100-fold greater for nematode tubulin, providing a wide therapeutic window. The binding site is located at the colchicine domain of β-tubulin, a region crucial for the addition of new tubulin dimers to a growing microtubule chain.

Mechanism of Action: A Cascade of Cytoskeletal Collapse

The binding of a benzimidazole carbamate to the β-tubulin subunit acts as a "capping" agent. It physically obstructs the "plus" end of the microtubule, preventing the polymerization of αβ-tubulin dimers. This disruption of microtubule dynamics triggers a cascade of downstream events leading to parasite death.

The primary consequences of this inhibition include:

-

Inhibition of Mitosis: Disruption of the mitotic spindle prevents cell division, halting growth and reproduction.

-

Impaired Nutrient Absorption: The collapse of the microtubular network in the parasite's intestinal cells cripples their ability to absorb glucose and other essential nutrients. This leads to a gradual energy deficit.

-

Inhibition of Waste Excretion: The transport of waste products out of the cells is also microtubule-dependent and becomes compromised.

This multifaceted attack, initiated by the singular event of tubulin binding, results in a slow, starvation-induced death of the parasite over several days.

Caption: Mechanism of Benzimidazole (BZD) action on parasite β-tubulin.

The Crucial Role of the 6-Position: Structure-Activity Relationships (SAR)

The substituent at the 6-position of the benzimidazole ring is a key determinant of the compound's anthelmintic activity, metabolic profile, and spectrum of efficacy. This position directly influences the molecule's interaction with the binding pocket on β-tubulin and its pharmacokinetic properties. While the methyl carbamate group at the 2-position is generally considered essential for activity, modifications at the 6-position have led to the development of a wide array of successful drugs.

The core insight is that the 6-position substituent significantly impacts the metabolic fate of the drug. For instance, the 6-propylthio group of albendazole is readily oxidized in the liver to the active sulfoxide and sulfone metabolites, which have systemic circulation and a longer half-life, making the drug effective against tissue-dwelling parasites. In contrast, fenbendazole's 6-phenylthio group also undergoes oxidation, contributing to its broad-spectrum activity.

Table 1: Influence of 6-Position Substituents on Benzimidazole Carbamate Properties

| 6-Position Substituent | Example Drug | Key Characteristics |

| -H | Mebendazole (Note: 5-benzoyl) | Primarily effective against gastrointestinal nematodes; low systemic absorption. |

| -SCH₂CH₂CH₃ (Propylthio) | Albendazole | Undergoes hepatic oxidation to active sulfoxide metabolite, enabling systemic efficacy against tissue parasites (e.g., cysticerci, hydatid cysts). |

| -S(C₆H₅) (Phenylthio) | Fenbendazole | Broad-spectrum efficacy, particularly in veterinary medicine. Metabolized to active oxfendazole (sulfoxide). |

| -NHCOCF₃ (Trifluoroacetamido) | Flubendazole | High efficacy against a range of nematodes. |

| -Cl | Triclabendazole (Note: 5-chloro) | Atypical BZD; highly specific and potent activity against liver flukes (Fasciola hepatica). |

Causality Insight: The choice of a 6-position substituent is a strategic decision to balance potency with pharmacokinetics. A substituent that can be metabolized to a long-lasting, active form (like albendazole's propylthio group) creates a systemic "prodrug" system, extending the therapeutic window and expanding the drug's utility beyond just gut-dwelling worms.

General Synthetic Pathway for 6-Substituted Benzimidazole Carbamates

The synthesis of 6-substituted benzimidazole carbamates is a well-established multi-step process that offers flexibility for introducing diverse functional groups at the 6-position. The following represents a common and reliable laboratory-scale workflow.

Caption: General synthetic workflow for 6-substituted benzimidazole carbamates.

Protocol 1: General Synthesis

Objective: To synthesize a 6-substituted methyl (1H-benzo[d]imidazol-2-yl)carbamate.

Step 1: Reduction of the Nitro Precursor

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 4-substituted-2-nitroaniline (1.0 eq), in ethanol or acetic acid.

-

Reaction: Add a reducing agent, such as stannous chloride (SnCl₂) (3.0-4.0 eq) in concentrated HCl, or perform catalytic hydrogenation with H₂ gas and a Palladium on carbon (Pd/C) catalyst.

-

Monitoring: Heat the reaction mixture (typically 60-80 °C) and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) and extract the resulting 1-substituted-3,4-diaminobenzene product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Ring Cyclization

-

Setup: Dissolve the crude diaminobenzene intermediate from Step 1 in a suitable solvent (e.g., aqueous ethanol).

-

Reaction: Add S-methylisothiourea sulfate (approx. 1.0-1.2 eq) and a catalyst, such as a small amount of p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux for several hours until TLC analysis indicates the formation of the 2-mercapto-6-substituted-benzimidazole.

-

Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold solvent, and dried.

Step 3: Carbamoylation

-

Setup: Suspend the 2-mercapto intermediate from Step 2 in a solvent like tetrahydrofuran (THF) or acetone.

-

Reaction: Add a base, such as triethylamine or potassium carbonate, to the suspension. Cool the mixture in an ice bath.

-

Addition: Slowly add methyl chloroformate (1.1-1.5 eq) dropwise while maintaining the low temperature.

-

Completion: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC.

-

Purification: Upon completion, quench the reaction with water. The final product may precipitate or require extraction with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final 6-substituted benzimidazole carbamate.

Trustworthiness through Self-Validation: Each step of this protocol relies on TLC for reaction monitoring. This ensures that a scientist does not proceed to the next step until the previous conversion is complete, preventing the carry-over of impurities and validating the success of each transformation.

Preclinical Evaluation: Validated Methodologies

The assessment of novel benzimidazole carbamates requires robust and reproducible bioassays. The following protocols are standard in the field for determining in vitro efficacy.

Protocol 2: In Vitro Egg Hatch Assay (EHA)

Objective: To determine the concentration of a test compound required to inhibit 50% of parasitic nematode eggs from hatching (EC₅₀). This assay primarily tests ovicidal activity.

Materials:

-

Freshly collected nematode eggs (e.g., Haemonchus contortus).

-

Test compound stock solution in dimethyl sulfoxide (DMSO).

-

24-well microtiter plates.

-

Agar (0.5% in deionized water).

-

Incubator set to 27 °C.

-

Inverted microscope.

Procedure:

-

Egg Recovery: Isolate nematode eggs from fresh fecal samples using standard sieving and flotation techniques.

-

Assay Setup: Dispense 0.5 mL of 0.5% agar into each well of a 24-well plate and allow it to solidify.

-

Compound Dilution: Prepare serial dilutions of the test compound in water. The final DMSO concentration should not exceed 1% to avoid solvent toxicity. Include a positive control (e.g., thiabendazole) and a negative control (1% DMSO in water).

-

Egg Addition: Add approximately 100-150 eggs in a 0.5 mL aqueous suspension to each well.

-

Incubation: Incubate the plates at 27 °C for 48 hours.

-

Analysis: After incubation, add a drop of Lugol's iodine to stop further hatching. Count the number of unhatched eggs and first-stage larvae (L1) in each well under an inverted microscope.

-

Calculation: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control. Determine the EC₅₀ value using a suitable statistical software package (e.g., probit analysis).

Protocol 3: In Vivo Efficacy in a Rodent Model (e.g., Heligmosomoides polygyrus)

Objective: To assess the in vivo efficacy of a test compound in reducing worm burdens in an infected mouse model.

Materials:

-

Laboratory mice (e.g., C57BL/6 strain).

-

Infective third-stage larvae (L3) of H. polygyrus.

-

Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose with 0.1% Tween 80).

-

Oral gavage needles.

Procedure:

-

Infection: Infect mice by oral gavage with approximately 200 H. polygyrus L3 larvae.

-

Acclimatization: Allow the infection to establish for 7-9 days (allowing larvae to mature into adults in the small intestine).

-

Treatment: Randomize mice into treatment groups (n=5-8 per group), including a vehicle control group and a positive control group (e.g., albendazole).

-

Dosing: Administer the test compound or vehicle by oral gavage once daily for three consecutive days. Doses should be calculated based on the body weight of each mouse.

-

Necropsy: Euthanize the mice 7 days after the final treatment.

-

Worm Burden Count: Carefully dissect the small intestine, open it longitudinally, and wash the contents into a petri dish. Count the number of adult worms present under a dissecting microscope.

-

Analysis: Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group. Statistical significance can be determined using an appropriate test (e.g., Mann-Whitney U test).

The Challenge of Anthelmintic Resistance

The widespread use of benzimidazoles has inevitably led to the selection of resistant parasite populations. The primary mechanism of resistance is well-understood and involves specific single nucleotide polymorphisms (SNPs) in the gene encoding for β-tubulin.

The most common mutations occur at specific codons:

-

F200Y (Phenylalanine to Tyrosine): This is the most frequently observed mutation in nematodes like Haemonchus contortus and is strongly correlated with high-level resistance.

-

E198A (Glutamic Acid to Alanine): Also common and confers significant resistance.

-

F167Y (Phenylalanine to Tyrosine): A third key mutation associated with BZD resistance.

These mutations alter the conformation of the drug's binding pocket on β-tubulin, drastically reducing the binding affinity of benzimidazole carbamates. This allows microtubule polymerization to continue even in the presence of the drug.

Methodological & Application

Application Note: HPLC Analysis of Methyl 5(6)-Bromo-1H-Benzimidazole-2-ylcarbamate

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of Methyl 5(6)-bromo-1H-benzimidazole-2-ylcarbamate (often referred to as 6-bromo benzimidazole carbamate). This compound is a critical intermediate in the synthesis of anthelmintic drugs (such as triclabendazole analogues) and a potential metabolite. Due to the amphoteric nature of the benzimidazole core and the tautomeric equilibrium between the 5-bromo and 6-bromo positions, this analysis requires specific pH control to ensure peak symmetry and reproducibility. This guide covers column selection, mobile phase optimization, and a validated sample preparation workflow to overcome solubility challenges.

Introduction & Chemical Context

The analyte, Methyl (5/6)-bromo-1H-benzimidazole-2-ylcarbamate , shares structural homology with widely used fungicides and anthelmintics like Carbendazim and Mebendazole.

The Tautomer Challenge

In solution, 2-substituted benzimidazoles bearing a hydrogen on the ring nitrogen exist as a tautomeric mixture. The proton rapidly exchanges between N1 and N3. Consequently, the 5-bromo and 6-bromo isomers are indistinguishable by standard HPLC at ambient temperature unless the ring nitrogen is substituted (alkylated). This method treats the analyte as a single tautomeric peak, which is the standard industry approach for purity assessment of this intermediate.

Analytical Challenges

-

Basicity: The imidazole nitrogen (pKa ~5.5) can interact with free silanols on silica-based columns, leading to severe peak tailing.

-

Solubility: The carbamate moiety and bromine substitution significantly reduce aqueous solubility, necessitating organic co-solvents (DMSO/DMF) for stock preparation.

-

UV Cutoff: The conjugated benzimidazole system absorbs strongly at 280–300 nm.

Method Development Strategy (The "Why")

Column Selection: Base Deactivation

Standard C18 columns often fail due to secondary silanol interactions. We utilize a Base-Deactivated Silica (BDS) C18 or a modern Hybrid Particle (Ethylene Bridged Hybrid - BEH) column. These phases prevent the basic nitrogen of the benzimidazole from "sticking" to the stationary phase, ensuring sharp peaks.

Buffer Selection: Acidic pH Control

To suppress silanol ionization (pKa ~3.5–4.5) and keep the benzimidazole fully protonated (and thus more water-soluble), the mobile phase pH is maintained at 3.0 . Phosphate buffers are preferred over formates for their superior buffering capacity at this pH and UV transparency.

Experimental Protocol

Instrumentation & Conditions

| Parameter | Setting |

| System | HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance) |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm |

| Column Temp | 30°C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 290 nm (Reference: 360 nm) |

| Run Time | 20 Minutes |

Reagents & Mobile Phase

-

Solvent A (Buffer): 25 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with dilute Phosphoric Acid ( -

Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program:

| Time (min) | % Buffer (A) | % ACN (B) | Event |

|---|---|---|---|

| 0.0 | 85 | 15 | Isocratic Hold (Equilibration) |

| 2.0 | 85 | 15 | Injection / Start |

| 12.0 | 40 | 60 | Linear Ramp (Elution) |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 85 | 15 | Return to Initial |

| 20.0 | 85 | 15 | Re-equilibration |

Sample Preparation (Critical Step)

Direct dissolution in the mobile phase will precipitate the sample.

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in DMSO (Dimethyl Sulfoxide) or DMF . Sonicate for 5 minutes.

-

Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Methanol .

-

Note: Do not dilute with water/buffer directly, as the carbamate may crash out.

-

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Visualization of Workflows

Figure 1: Sample Preparation Logic

This workflow ensures complete solubilization without precipitation inside the HPLC system.

Caption: Step-by-step solubilization workflow to prevent analyte precipitation.

Figure 2: Method Optimization Decision Tree

Use this logic to troubleshoot peak shape issues common with benzimidazoles.

Caption: Troubleshooting logic for optimizing benzimidazole peak symmetry.

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, every analytical run must meet these criteria before samples are quantified.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Tailing Factor (T) | Indicates minimal interaction between the basic benzimidazole nitrogen and column silanols. | |

| Precision (RSD) | Confirms the solubility stability of the carbamate in the chosen solvent system. | |

| Resolution (Rs) | Required if separating from synthesis precursors (e.g., 4-bromo-1,2-diaminobenzene). | |

| Plate Count (N) | Ensures column efficiency is sufficient for impurity detection. |

Calculations:

-

Tailing Factor:

where

References

-

Al-Kurdi, Z., et al. (1999). "High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product."[1][2][3] Talanta, 50(5), 1089-1097.[1][2]

-

US Environmental Protection Agency. (1995). "Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization."

-

Danaher, M., et al. (2007). "Review of methodology for the determination of benzimidazole residues in biological matrices." Journal of Chromatography B, 845(1), 1-37.

-

ChemicalBook. "5-Bromo-1H-benzimidazole-2-amine Properties and Synthesis." (Precursor analysis context).

Sources

- 1. researchgate.net [researchgate.net]

- 2. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate precipitation in cell media

Article ID: KB-BZC-2026 Topic: Troubleshooting Precipitation of Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate in Cell Culture Media Status: Active Last Updated: February 16, 2026

Executive Summary

Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is a hydrophobic benzimidazole derivative, structurally analogous to microtubule inhibitors like Nocodazole, Mebendazole, and Fenbendazole. These compounds are notorious for their poor aqueous solubility and high lattice energy.

The Core Problem: Researchers often observe immediate turbidity or delayed crystal formation when diluting Dimethyl Sulfoxide (DMSO) stock solutions into aqueous cell culture media.[1] This "crash-out" phenomenon results in:

-

Inconsistent Dosing: The actual concentration in solution is far lower than calculated.

-

False Cytotoxicity: Micro-crystals can physically damage cell membranes, mimicking apoptosis.

-

Assay Interference: Precipitates scatter light, interfering with optical density (OD) or fluorescence readouts.

This guide provides the physicochemical background and validated protocols to maintain this compound in solution for biological assays.

Diagnostic Matrix: Identifying the Issue

Use this table to correlate your visual observations with the underlying physicochemical failure.

| Observation | Timing | Probable Cause | Technical Severity |

| Milky/Cloudy Vortex | Immediate (<5 sec) | Solvent Shock: Rapid change in polarity caused localized supersaturation. | Critical: Dosing is invalid. Discard and restart. |

| Fine Needles | 1–4 Hours | Nucleation: Compound was metastable and slowly returned to crystal lattice. | High: Drug concentration is dropping over time. |

| "Pepper" at bottom | 24+ Hours | Evaporation/Ostwald Ripening: Media evaporation increased concentration; small crystals merged into larger ones. | Moderate: Common in long assays; mitigate with sealing. |

| Yellowing of Media | Variable | pH Shift: Benzimidazoles are pH-sensitive. Acidification (metabolism) may reduce solubility.[1][2] | Low: Monitor pH; use HEPES buffer. |

The Mechanism: Why It Crashes

To solve the problem, one must understand the thermodynamics. Benzimidazole carbamates have a high LogP (partition coefficient) and rigid crystal structures.

When you inject a DMSO stock (highly polar aprotic) into Media (highly polar protic), the DMSO molecules are instantly hydrated by water. The hydrophobic drug molecules, suddenly stripped of their solvent shell, aggregate to minimize free energy. This is the "Crash-out."

Visualization: The Solvent Shock Mechanism

Figure 1: The thermodynamic cascade leading to precipitation. Rapid mixing without intermediate steps forces the drug into a supersaturated state that collapses into crystals.

Validated Protocols

Protocol A: The "Intermediate Solvent" Method (Standard)

Best for: Short-term assays (24h) and concentrations < 10 µM.

The Logic: Instead of a 1:1000 dilution step (which causes shock), we use a 1:10 step into an intermediate carrier, then a 1:100 step into media.

Reagents:

-

Stock Solution: 10 mM in 100% DMSO (Anhydrous).

-

Intermediate Buffer: Sterile PBS or Serum-Free Media.

-

Final Media: Complete media (must contain 10% FBS).

Step-by-Step:

-

Warm Everything: Pre-warm media and PBS to 37°C. Benzimidazole solubility is temperature-dependent.

-

Prepare Intermediate (10x Working Conc):

-

Take 10 µL of Stock (10 mM).

-

Add slowly to 990 µL of 100% DMSO (Create a 100 µM secondary stock).

-

Alternative: If the drug tolerates it, dilute the 10 mM stock into a 50:50 DMSO:PBS mixture dropwise, but this often precipitates. Better approach: Keep the secondary stock in DMSO, but dilute the final step into media containing serum.

-

-

The "Serum Catch":

Protocol B: The "Albumin Pre-Complex" Method (Advanced)

Best for: High concentrations (>10 µM) or long-term assays (48h+).

The Logic: This mimics in vivo pharmacokinetics where albumin transports hydrophobic drugs. We pre-bind the drug to BSA (Bovine Serum Albumin) before it sees the bulk water.

Step-by-Step:

-

Prepare a 5% BSA Stock solution in PBS (filter sterilized).

-

Calculate your required drug mass.

-

Add the specific volume of Drug-DMSO stock directly into the 5% BSA solution while vortexing at high speed.

-

Observation: The solution may turn slightly opalescent but should not contain visible crystals. The BSA hydrophobic pockets sequester the drug.

-

-

Incubate this "Drug-BSA concentrate" at 37°C for 15 minutes.

-

Dilute this concentrate into your final cell culture media.[1]

Troubleshooting Workflow

Use this decision tree to determine the next step in your experiment.

Figure 2: Decision matrix for resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO?

-

Answer: Generally, no. Benzimidazole carbamates are significantly less soluble in ethanol than in DMSO. Furthermore, ethanol is more volatile, leading to faster evaporation and subsequent crystallization during incubation [1].

Q2: My media turned yellow after adding the drug. Is this precipitation?

-

Answer: Likely not. This is usually a pH shift. High concentrations of DMSO or the drug itself can slightly alter the pH, triggering the phenol red indicator. However, if the yellowing is accompanied by turbidity, the pH shift may have caused the drug to crash out (solubility is pH-dependent).

Q3: Can I filter the media after adding the drug to remove crystals?

-

Answer: NEVER. If you filter media containing a hydrophobic drug, the membrane (especially Nylon or PES) will bind the drug, or you will filter out the precipitated drug. You will effectively dose your cells with 0 µM drug [2].

Q4: Why does "6-bromo" behave like Nocodazole?

-

Answer: They share the same core scaffold. Nocodazole is methyl N-(5-thenoyl-1H-benzimidazol-2-yl)carbamate. The "6-bromo" analog replaces the thenoyl group with a bromine atom. The solubility limitations are dictated by the flat, rigid benzimidazole-carbamate backbone, which stacks tightly in crystal lattices [3].

References

-

BenchChem Technical Support. (2025).[1][5] Troubleshooting BML-281 and Benzimidazole Precipitation in Cell Culture Media. Retrieved from BenchChem.com

- Thermo Fisher Scientific. (2024). Mammalian Cell Culture Basics: Troubleshooting Precipitates.

-

Baru, A., Dogra, N., & Mukhopadhyay, T. (2016). Methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl) carbamate: A Non-Toxic Substitute of Colchicine.[6] IOMC World. Link

-

PubChem. (2026).[7] Compound Summary: Methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)...[7] (Structural Analog Data). Retrieved from PubChem.

-

ResearchGate Forum. (2023). Can culture media without FBS be used to dissolve hydrophobic drugs?Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate | C18H23BrN4O3 | CID 59611353 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 6-Bromo Benzimidazole Carbamates

Welcome to the technical support center for the synthesis of 6-bromo benzimidazole carbamates. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide, addressing the practical issues encountered in the lab.

Overview of Synthetic Strategy

The synthesis of 6-bromo-1H-benzo[d]imidazol-2-yl carbamates, a scaffold found in numerous pharmacologically active agents like albendazole and fenbendazole, is typically a multi-step process.[1] The general approach involves two key transformations:

-

Formation of the Benzimidazole Core: This involves the cyclocondensation of a substituted o-phenylenediamine with a one-carbon synthon.

-

Installation of the Carbamate Group: The 2-amino-benzimidazole intermediate (or a precursor) is reacted with a suitable reagent to form the carbamate ester.

The efficiency of each step is critical for the overall yield and purity of the final product. This guide will dissect potential issues in both stages.

Core Synthetic Workflow

Caption: Diagnostic workflow for identifying the source of low yield.

Q2: My benzimidazole ring formation (Step 1) is inefficient. How can I improve it?

The cyclocondensation reaction is the cornerstone of the synthesis. Its success hinges on the purity of the starting diamine and the choice of cyclizing agent and conditions.

A2: Focus on three areas: starting material quality, reaction conditions, and the cyclizing agent.

-

Starting Material Purity: 4-Bromo-1,2-phenylenediamine is susceptible to oxidation, which can lead to colored impurities and inhibit the reaction. [2] * Solution: Use freshly sourced diamine or purify it by recrystallization or column chromatography before use. Running the reaction under an inert atmosphere (N₂ or Argon) can prevent in-situ oxidation. [2]

-

Cyclizing Agent & Conditions: The choice of the one-carbon synthon is critical. Common methods include reaction with cyanogen bromide or the cyclization of a thiourea derivative. [3][4]The latter is often preferred for producing the 2-amino benzimidazole precursor.

-

Thiourea Route: This involves reacting the diamine with a thiourea derivative, followed by cyclization, often mediated by a desulfurizing agent like methyl iodide or mercuric oxide. [3][4] * Optimization: The reaction temperature and time are crucial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to side products. [5] Table 1: Comparison of Common Cyclization Conditions

-

| Method | Cyclizing Agent | Typical Conditions | Common Issues | Reference |

| Phillips Synthesis | Carboxylic Acids | High temp (150-250 °C), mineral acids (HCl, PPA) | Harsh conditions, potential for side reactions | [6] |

| Aldehyde Condensation | Aldehydes | Oxidative conditions (e.g., H₂O₂, nitrobenzene) | Over-oxidation, formation of 1,2-disubstituted products | [7][8] |

| Thiourea Cyclization | Thiourea Derivatives | Desulfurizing agent (e.g., MeI, HgO), reflux | Toxicity of reagents (HgO), stoichiometric control needed | [3][4] |

Q3: The carbamate formation step (Step 2) is giving poor conversion. What are the likely causes?

Formation of the carbamate from the 2-amino-benzimidazole intermediate is an acylation reaction. Its failure often points to issues with reagents, nucleophilicity, or reaction setup.

A3: The primary suspects are reagent quality, the choice of base and solvent, and the presence of moisture.

-

Reagent Quality: Carbamylating agents like methyl chloroformate are highly reactive and sensitive to moisture.

-

Solution: Always use a fresh bottle or a recently opened container of the acylating agent. Ensure all glassware is oven-dried, and the reaction is run under anhydrous conditions. [9]

-

-

Base and Nucleophilicity: A base is typically required to deprotonate the N-H of the benzimidazole or the 2-amino group, increasing its nucleophilicity. [9]The pKa of the benzimidazole N-H is around 13, making it significantly less acidic than the carbamic acid precursor, requiring a suitable base.

-

Solution: Triethylamine (TEA) or pyridine are common choices. The selection of the base can be critical and may require screening. [9]If the reaction is still sluggish, it indicates that the nucleophilicity of the nitrogen atom is insufficient, and a stronger, non-nucleophilic base might be needed.

-

-

Solvent Choice: The solvent must dissolve the reactants and be inert to the reaction conditions.

-

Solution: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are generally preferred. [9]

-

Q4: I am observing significant impurity formation. How can I identify and minimize side products?

The most common side product in similar syntheses is the formation of a 1,2-disubstituted benzimidazole, especially when using aldehydes as the C1-synthon. [2][7]However, with the 2-amino-benzimidazole route, other impurities can arise.

A4: Characterize the impurity by Mass Spectrometry (MS) and NMR, then adjust stoichiometry and reaction conditions to suppress its formation.

-

Over-acylation: If a di-acylated product is observed (acylation on both the ring nitrogen and the 2-amino group), it suggests the conditions are too forcing or the stoichiometry is incorrect.

-

Solution: Reduce the equivalents of the carbamylating agent to 1.0-1.1 equivalents. Lower the reaction temperature and monitor carefully by TLC to stop the reaction upon consumption of the starting material.

-

-

Unreacted Intermediate: The presence of the 6-Bromo-1H-benzo[d]imidazol-2-amine intermediate indicates incomplete conversion.

-

Solution: Refer to the solutions in Q3. Increase reaction time, screen a different base, or ensure reagents are active and anhydrous.

-

-

Degradation Products: Benzimidazoles can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.

-

Solution: Perform the reaction at the lowest effective temperature. Ensure the workup procedure is as neutral as possible to avoid degradation.

-

Q5: My final product is difficult to purify. What strategies can I use?

Benzimidazole carbamates often have poor solubility, which can make both chromatography and recrystallization challenging. [10] A5: A combination of techniques may be necessary.

-

Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found.

-

Strategy: Screen a range of solvents, from polar (e.g., Ethanol, Isopropanol) to moderately polar (e.g., Ethyl Acetate). Solvent mixtures (e.g., Ethanol/Water, DCM/Hexane) are often effective. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

-

-

Column Chromatography: If recrystallization fails, column chromatography is the next option.

-

Strategy: Due to poor solubility, you may need to use a more polar eluent system or a stronger solvent like methanol in your mobile phase. A dry-loading technique is recommended: pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column. This prevents solubility issues at the top of the column.

-

-

Acid-Base Extraction: Benzimidazoles are basic and can be protonated. [2] * Strategy: Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer. Then, carefully basify the aqueous layer to precipitate the purified product, which can be collected by filtration. [2]

Detailed Experimental Protocols

The following are generalized protocols and may require optimization for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Synthesis of 6-Bromo-1H-benzo[d]imidazol-2-amine Intermediate

This protocol is based on the thiourea cyclization route.

Materials:

-

4-Bromo-1,2-phenylenediamine

-

N,N'-Di-Boc-thiourea (or similar thiourea derivative)

-

Mercury(II) Oxide (HgO) or Methyl Iodide (MeI)

-

Anhydrous Ethanol or THF

Procedure:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 4-Bromo-1,2-phenylenediamine (1.0 eq) in anhydrous ethanol.

-

Add the thiourea derivative (1.1 eq) to the solution.

-

Add the desulfurizing agent (e.g., HgO, 1.2 eq). Caution: Mercury compounds are highly toxic.

-

Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction time can vary from 2 to 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the insoluble mercury sulfide precipitate. Wash the precipitate with additional ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield the 6-Bromo-1H-benzo[d]imidazol-2-amine intermediate.

Protocol 2: Synthesis of Methyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate

This protocol details the final carbamate formation step.

Materials:

-

6-Bromo-1H-benzo[d]imidazol-2-amine (1.0 eq)

-

Methyl Chloroformate (1.1 eq)

-

Triethylamine (TEA, 1.5 eq)

-

Anhydrous THF or Dichloromethane (DCM)

Procedure:

-

Under an inert atmosphere (N₂ or Argon), dissolve 6-Bromo-1H-benzo[d]imidazol-2-amine in anhydrous THF in an oven-dried, three-neck flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add methyl chloroformate dropwise via a syringe, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to obtain the final product.

References

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. (2020). IOSR Journal of Applied Chemistry. Retrieved February 15, 2026, from [Link]

-

Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research, 7(3). Retrieved February 15, 2026, from [Link]

-

Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (2010). Molecules, 15(11), 8196–8206. Retrieved February 15, 2026, from [Link]

-

DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

-

El-Hiti, G. A., et al. (2012). Synthesis and spectrochemical study of some Albendazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 470-475. Retrieved February 15, 2026, from [Link]

-

Benzimidazole formation via cyclization on the benzoyl group. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry, 15(9), 104068. Retrieved February 15, 2026, from [Link]

-

Mohsen, A., Omar, M. E., Farghaly, A. M., & El Dine, S. A. (1975). Novel synthesis of 2-substituted aminobenzimidazoles from thiourea derivatives. Die Pharmazie, 30(2), 83–84. Retrieved February 15, 2026, from [Link]

-

ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova, 17(2), 80-88. Retrieved February 15, 2026, from [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. Retrieved February 15, 2026, from [Link]

-

SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). RASĀYAN Journal of Chemistry, 16(4), 2271-2287. Retrieved February 15, 2026, from [Link]

- A process for preparation of albendazole. (2012). Google Patents.

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). Molecules, 28(13), 5035. Retrieved February 15, 2026, from [Link]

-

Process for preparation of albendazole. (2013). PubChem. Retrieved February 15, 2026, from [Link]

- Method for synthesizing albendazole. (2008). Google Patents.

-

Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. (2021). Open Chemistry, 19(1), 1062-1073. Retrieved February 15, 2026, from [Link]

-

Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). Molecules, 26(5), 1326. Retrieved February 15, 2026, from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(18), 7155–7179. Retrieved February 15, 2026, from [Link]

-

SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved February 15, 2026, from [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. (2025). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2018). Arhiv za farmaciju, 68(1), 1-17. Retrieved February 15, 2026, from [Link]

-

Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024). PLOS Neglected Tropical Diseases, 18(11), e0012567. Retrieved February 15, 2026, from [Link]

-

Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Detection of benzimidazole carbamates and amino metabolites in liver by surface plasmon resonance-biosensor. (2011). Analytica Chimica Acta, 700(1-2), 147–154. Retrieved February 15, 2026, from [Link]

-

Synthesis and evaluation of benzimidazole carbamates bearing indole moieties for antiproliferative and antitubulin activities. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3569–3573. Retrieved February 15, 2026, from [Link]

- A process for preparation of albendazole. (2012). Google Patents.

-

Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity. (2003). Turkish Journal of Chemistry, 27(1), 1-7. Retrieved February 15, 2026, from [Link]

-

A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science Publisher. Retrieved February 15, 2026, from [Link]

-

Troubleshooting of hydrazine carbamate synthesis. (2020). Reddit. Retrieved February 15, 2026, from [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. Novel synthesis of 2-substituted aminobenzimidazoles from thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

preventing oiling out during crystallization of benzimidazole carbamates

A Troubleshooting Guide to Preventing Oiling Out

Welcome to the technical support center for the crystallization of benzimidazole carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet challenging, phenomenon of "oiling out" during crystallization. Our goal is to provide you with the scientific principles and practical, field-proven strategies to achieve robust and reproducible crystallizations.

Understanding the "Oiling Out" Phenomenon

What is oiling out?

Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase. This oil is a solute-rich[1] liquid that is immiscible with the bulk solvent. In the context of benzimidazole carbamates, instead of obtaining the desired crystals, you observe the formation of a distinct, often viscous, liquid layer or droplets. This can significantly hinder or completely prevent successful crystallization.

Why is oiling out a pr[1][2]oblem?

Oiling out is a significant challenge in pharmaceutical manufacturing for several reasons:

-

Poor Purification: The oil phase can act as a solvent for impurities, which may become trapped when the oil eventually solidifies. This leads to a final pro[3][4]duct with lower purity.

-

Amorphous Product: The oil may solidify into an amorphous, sticky, or gum-like material, which is difficult to handle, filter, and dry.

-

Inconsistent Crysta[3][4]l Form: Spontaneous solidification of the oil can bypass controlled nucleation and growth, leading to inconsistencies in crystal habit and potentially the formation of undesirable polymorphs.

-

Scale-Up Challenges[3][4]: Processes that exhibit oiling out are often difficult to scale up reliably due to changes in mixing and heat transfer characteristics in larger vessels.

What causes oiling out[3] in benzimidazole carbamate crystallizations?

Oiling out is primarily driven by high supersaturation, a state where the concentration of the benzimidazole carbamate in the solution exceeds its solubility limit to such an extent that the formation of a liquid phase is kinetically favored over the more ordered process of crystal nucleation and growth. Key factors that contribu[1][3]te to this include:

-

Rapid Cooling or Anti-Solvent Addition: Quickly lowering the temperature or adding an anti-solvent can generate a high level of supersaturation, overwhelming the system's ability to form crystals in a controlled manner.

-

Inappropriate Solve[1]nt Choice: A solvent system where the benzimidazole carbamate is either too soluble or has a very steep solubility curve can easily lead to high supersaturation upon cooling or anti-solvent addition.

-

High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out.

-

Presence of Impurit[1]ies: Impurities can interfere with the crystal lattice formation, disrupting the crystallization process and promoting oiling out.

Troubleshooting [1][3][5]Guide: Preventing Oiling Out

This section provides a systematic approach to troubleshooting and preventing oiling out in your benzimidazole carbamate crystallizations.

FAQ 1: My crystallization is consistently oiling out. Where do I start?

The first step is to control the generation of supersaturation. High supersaturation is the primary driver of oiling out.

dot

Caption: Initial troubleshooting workflow for oiling out.

1.1 Reduce the Rate of Supersaturation Generation

-

Slower Cooling: A slower cooling rate allows the system to remain in the metastable zone (the region of supersaturation where spontaneous nucleation is less likely) for a longer period, favoring controlled crystal growth.

-

Slower Anti-Solvent[1][3] Addition: If using an anti-solvent, add it at a slow, controlled rate to avoid creating localized areas of high supersaturation. Consider adding the anti-[3]solvent at a slightly elevated temperature.

1.2 Decrease Solu[1]te Concentration

Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.

Experimental Prot[1]ocol: Initial Supersaturation Control

-

Dissolution: Dissolve the benzimidazole carbamate in the chosen solvent at an elevated temperature until the solution is clear.

-

Controlled Cooling: Cool the solution at a significantly reduced rate (e.g., 5-10 °C/hour) and monitor for the onset of turbidity.

-

Controlled Anti-Solvent Addition (if applicable): Add the anti-solvent dropwise or via a syringe pump over an extended period (e.g., 1-2 hours) with vigorous stirring.

FAQ 2: I've slowed down my process, but I'm still seeing oil. What's next?

If controlling the rate of supersaturation generation is insufficient, the next critical step is to evaluate and optimize your solvent system.

2.1 Solvent System Selection

The choice of solvent is crucial. Benzimidazole carbamates are generally poorly soluble in water and most organic solvents but can be dissolved in strong polar solvents like DMSO and DMF. The ideal solvent system [5][6]will have a moderate solubility for the benzimidazole carbamate and a wide metastable zone width.

Experimental Protocol: Solvent Screening

-

Solubility Assessment: In small-scale vials, determine the approximate solubility of your benzimidazole carbamate in a range of solvents (e.g., alcohols, ketones, esters, and mixtures thereof) at room temperature and an elevated temperature. Benzimidazoles often show higher solubility in solvents with intermediate dielectric constants like methanol and ethanol.

-

Metastable Zone Wid[7]th (MSZW) Determination: For promising solvent systems, determine the MSZW by slowly cooling a saturated solution and noting the temperature at which nucleation occurs. A wider MSZW provides a larger operating window for controlled crystallization.

-

Anti-Solvent Selection: If using an anti-solvent, select one that is fully miscible with the primary solvent and in which the benzimidazole carbamate has very low solubility.

| Solvent Property | [8] Implication for Oiling Out | Recommendation |

| High Solubility | Can lead to very high supersaturation upon cooling or anti-solvent addition. | Use with caution; may require very slow cooling/addition rates or seeding. |

| Low Solubility | May result in low yield. | Often used as an anti-solvent. |

| Steep Solubility Curve | A small change in temperature causes a large change in solubility, increasing the risk of oiling out. | Avoid if possible, or use very slow and controlled cooling. |

| Shallow Solubility Curve | Provides better control over supersaturation. | Favorable for preventing oiling out. |

FAQ 3: My solvent system seems appropriate, but oiling persists. How can seeding help?

Seeding is a powerful technique to direct the crystallization pathway towards the desired solid phase, bypassing the kinetic barrier to nucleation that can lead to oiling out.

dot

Caption: A typical seeding protocol workflow.

Experimental Protocol: Seeding to Prevent Oiling Out

-

Seed Preparation: Ensure you have a small quantity of the desired crystalline form of your benzimidazole carbamate. If none is available, you may need to generate initial crystals through slow evaporation or other methods.

-

Saturated Solution Preparation: Prepare a saturated solution of your compound at an elevated temperature.

-

Cooling to the Metastable Zone: Slowly cool the solution to a temperature within the previously determined metastable zone. This is a level of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.

-

Seed Addition: Ad[1]d a small amount (typically 1-5% by weight of the expected final product) of seed crystals to the solution.

-

Controlled Cooling:[1][9] Continue to cool the solution slowly to the final crystallization temperature to allow for controlled growth on the seed crystals.

Troubleshooting Seeding:

-

Seed Dissolution: If the seeds dissolve upon addition, the solution is not yet sufficiently supersaturated.

-

Secondary Nucleation: If a large number of fine particles form immediately after seeding, the supersaturation level may be too high, or the seed quality may be poor.

-

**Seeds Turn to Oil:[9] If the seed crystals themselves turn into oil, consider adding the seeds to the anti-solvent to form a suspension before slowly adding the solution of your compound.

FAQ 4: I've tried [11]everything, but my product is still not pure. Could impurities be the cause?

Yes, the presence of impurities can significantly impact the crystallization process and may be the root cause of persistent oiling out.

4.1 Impact of Imp[1][3][10]urities

-

Inhibition of Crystal Growth: Impurities can adsorb onto the growing crystal faces, hindering the ordered addition of molecules and promoting the formation of a disordered oil phase.

-

Alteration of Solub[8]ility: Impurities can change the solubility of the main compound, affecting the supersaturation profile.

-

Entrapment: The oil phase is often a good solvent for impurities, leading to their entrapment in the final product upon solidification.

Strategies to Mit[3][4]igate Impurity Effects

-

Purification of Starting Materials: Ensure the purity of your starting benzimidazole carbamate and any reagents used. Recrystallization or chromatographic purification of the starting material may be necessary.

-

Process Understanding: Identify the source of impurities (e.g., side reactions, degradation products). Analytical techniques like HPLC can be invaluable here.

-

Slurry Conversion: If an oil or an impure solid is formed, sometimes holding the mixture as a slurry with agitation can allow for conversion to a more stable, purer crystalline form over time.

Summary of Key S[11]trategies

| Strategy | Primary Action | Scientific Rationale |

| Control Supersaturation | Reduce cooling rate, slow anti-solvent addition, lower initial concentration. | Avoids reaching the kinetic threshold for liquid-liquid phase separation. |

| Optimize Solvent Sy[1][3]stem | Screen for solvents with moderate solubility and a wide metastable zone. | Provides a larger, more forgiving operating window for controlled crystallization. |

| Implement Seeding | Introduce seed crystals within the metastable zone. | Bypasses the stochastic nature of primary nucleation and promotes growth on existing crystal surfaces. |

| Address Impurities[1][9] | Purify starting materials and understand the process to minimize impurity formation. | Prevents interference with crystal lattice formation and reduces the likelihood of oiling out. |

By systematically appl[3][10]ying these principles and troubleshooting strategies, you can gain better control over the crystallization of benzimidazole carbamates, prevent the detrimental effects of oiling out, and consistently produce a high-quality crystalline product.

References

-

Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]

-

American Chemical Society. Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development. 2021. Available from: [Link]

-

Antisolvent Crystallization of Poorly Water Soluble Drugs. Available from: [Link]

-

SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

-

PubMed. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. 2022. Available from: [Link]

-

American Chemical Society. Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir. Available from: [Link]

-

American Chemical Society. Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. 2024. Available from: [Link]

-

American Chemical Society. Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. 2024. Available from: [Link]

-

Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. 2022. Available from: [Link]

-

Semantic Scholar. Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. Available from: [Link]

-

ResearchGate. Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. 2022. Available from: [Link]

-

American Chemical Society. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. 2019. Available from: [Link]

-

ERA. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Available from: [Link]

-

J-Stage. Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. Available from: [Link]

-

Solubility of Things. Carbendazim. Available from: [Link]

-

PPSM. Thermodynamics of oiling-out in antisolvent crystallization. I. Extrapolation of ternary phase diagram from solubility to instability. 2024. Available from: [Link]

-

Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]

-

ResearchGate. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available from: [Link]

-

ResearchGate. Solubility of Benzimidazoles in Alcohols. 2025. Available from: [Link]

-

Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available from: [Link]

-

Chemjobber. Process Wednesday: Oiling out. 2012. Available from: [Link]

-

Preprints.org. Research Progress on Benzimidazole Fungicides: A Review. 2024. Available from: [Link]

-

PubChem. Carbendazim. Available from: [Link]

-

Ingenta Connect. Inhibition of albendazole crystallization in poly(vinylpyrrolidone) solid molecular dispersions. Available from: [Link]

-

Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. Available from: [Link]

-

cr subscription agency. Techniques used for Solubility Enhancement of Albendazole. Available from: [Link]

-

SciSpace. Solubility and Dissolution Enhancement of Albendazole by Spherical Crystallization. Available from: [Link]

-

American Chemical Society. Multicomponent Crystal Forms of Albendazole for Bioavailability Improvement. Available from: [Link]

-

TÜBİTAK Academic Journals. Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity. 2003. Available from: [Link]

-

ResearchGate. How to avoid the formation of oil droplets during recrystallization?. 2014. Available from: [Link]

-

PubMed. Enhanced Cytotoxicity of Benzimidazole Carbamate Derivatives and Solubilisation by Encapsulation in Cucurbit[n]uril. 2010. Available from: [Link]

-

ResearchGate. Co-crystallization of a benzimidazole derivative with carboxylic acids. Available from: [Link]

-

ResearchGate. (PDF) Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. 2024. Available from: [Link]

-

ResearchGate. Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity. 2025. Available from: [Link]

-

ResearchGate. Study on the Oiling-out and Crystallization for the Purification of Idebenone. 2025. Available from: [Link]

-

CrystEngComm (RSC Publishing). Recent progress in antisolvent crystallization. Available from: [Link]

-

ResearchGate. Pharmaceutical Salts of Fenbendazole with Organic Counterions: Structural Analysis and Solubility Performance. Available from: [Link]

-

PMC. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 3. mt.com [mt.com]

- 4. mt.com [mt.com]

- 5. Research Progress on Benzimidazole Fungicides: A Review[v1] | Preprints.org [preprints.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. mt.com [mt.com]

- 10. mdpi.com [mdpi.com]

Validation & Comparative

Selectivity Index of 6-Bromo Benzimidazole Carbamate in Cancer Cell Lines: A Technical Comparison Guide

Executive Summary

The Strategic Value of 6-Bromo Benzimidazole Carbamate

In the landscape of microtubule-targeting agents (MTAs), 6-bromo benzimidazole carbamate represents a pivotal optimization of the benzimidazole scaffold. While clinically established analogues like Mebendazole (MBZ) and Albendazole (ABZ) have been successfully repurposed for oncology, the 6-bromo substitution introduces distinct physicochemical properties—specifically enhanced lipophilicity and metabolic stability—that influence the Selectivity Index (SI) .

This guide objectively compares the 6-bromo derivative against standard chemotherapeutics (Vincristine, Paclitaxel) and parent benzimidazoles. The core value proposition of this compound lies in its ability to maintain high cytotoxicity against cancer cells (

Mechanism of Action (MOA)

Targeting the Colchicine Binding Site

Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), 6-bromo benzimidazole carbamate binds to the colchicine-binding site at the interface of